3-Amino-3-(2-thienyl)propanoic acid

Description

The exact mass of the compound this compound is 171.03539970 g/mol and the complexity rating of the compound is 151. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYLYLPTPXESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939766 | |

| Record name | 3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18389-46-3, 3270-89-1 | |

| Record name | β-Amino-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18389-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-3-(2-Thienyl)-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018389463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-thienyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (R)-3-Amino-3-(2-thienyl)propanoic Acid: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of (R)-3-Amino-3-(2-thienyl)propanoic acid, a chiral β-amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique structure, combining a β-amino acid backbone with a heterocyclic thiophene moiety, makes it a valuable building block for novel therapeutic agents. This document delves into its physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its current and potential applications.

Introduction: The Significance of a Chiral Building Block

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon (the third carbon from the carboxyl group). This seemingly minor structural change imparts significant properties, most notably the ability to form peptides (β-peptides) with highly stable secondary structures that are resistant to proteolytic degradation.[1] (R)-3-Amino-3-(2-thienyl)propanoic acid belongs to this class and is distinguished by two key features:

-

Defined Stereochemistry: The (R)-configuration at the chiral center is crucial for specific molecular recognition and interaction with biological targets, a fundamental principle in modern drug design.

-

Thiophene Moiety: The presence of the 2-thienyl group, a sulfur-containing aromatic heterocycle, enhances its bioactivity and provides unique electronic properties.[2] The thiophene ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties or modulating target affinity.

These characteristics position (R)-3-Amino-3-(2-thienyl)propanoic acid as a high-value scaffold for developing novel therapeutics, particularly in neuroscience, where it serves as a tool for studying neurotransmitter systems and as a precursor to neuroprotective agents.[2][3]

Physicochemical and Structural Characteristics

The fundamental properties of (R)-3-Amino-3-(2-thienyl)propanoic acid are summarized below. These data are critical for handling, formulation, and analytical method development.

Chemical Structure

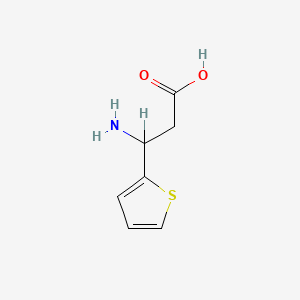

Caption: Chemical structure of (R)-3-Amino-3-(2-thienyl)propanoic acid.

Core Properties Table

| Property | Value | Reference(s) |

| CAS Number | 73495-10-0 | [2][3][4] |

| Molecular Formula | C₇H₉NO₂S | [4][5] |

| Molecular Weight | 171.22 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 220-225 °C (decomposes) | [Chem-Impex] |

| Optical Rotation | [α]D25 = -22 ± 2º (c=1 in 0.5N NaOH) | [Chem-Impex] |

| Purity | ≥ 96-99% (Chiral Purity) | [Chem-Impex, 16] |

| IUPAC Name | (3R)-3-amino-3-thiophen-2-ylpropanoic acid | [3] |

| SMILES | C1=CSC(=C1)C@@H(CC(=O)O)N | [3] |

| InChI Key | GYAYLYLPTPXESE-RXMQYKEDSA-N | [3] |

Note: Some properties are sourced from chemical supplier data sheets which consolidate experimental data.

Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[1] For (R)-3-Amino-3-(2-thienyl)propanoic acid, a common and practical approach involves a racemic synthesis followed by chiral resolution. Alternatively, more advanced asymmetric methods can be employed for direct synthesis of the desired enantiomer.

Part A: Racemic Synthesis via Rodionov Reaction

The Rodionov reaction is a robust, one-pot method for preparing β-amino acids. It involves the condensation of an aldehyde, malonic acid, and ammonia (typically from ammonium acetate).[6] This approach is advantageous due to the accessibility of starting materials and operational simplicity.

Caption: Workflow for racemic synthesis via the Rodionov Reaction.

Experimental Protocol: Racemic Synthesis

Causality: This protocol is adapted from a general procedure for the synthesis of thiazole β-amino acids, chosen for its high conversion rates when using glacial acetic acid as the solvent.[6] Acetic acid facilitates the formation of the intermediate imine and the subsequent decarboxylation.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and anhydrous ammonium acetate (4 equivalents).

-

Solvent Addition : Add glacial acetic acid to the flask to serve as the solvent.

-

Reaction Conditions : Heat the reaction mixture to 85°C and stir vigorously for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation :

-

After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetic acid.

-

Neutralize the residue carefully with a 30% aqueous sodium hydroxide solution.

-

Cool the neutralized solution in an ice bath to precipitate the crude β-amino acid.

-

Collect the solid product by vacuum filtration and wash with cold acetone or ethanol to remove impurities.

-

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the racemic product.

Part B: Chiral Resolution of the Racemate

Since the Rodionov reaction yields a racemic mixture, a resolution step is mandatory to isolate the desired (R)-enantiomer.

Method 1: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is a direct and highly effective method for separating enantiomers. The choice of a chiral stationary phase (CSP) is critical; phases based on polysaccharides like cellulose or amylose derivatives are often successful for resolving amino acid derivatives. The conditions described in a patent for a related compound provide a strong starting point for method development.[7]

Illustrative Protocol: Chiral HPLC Separation

-

Column : A preparative column packed with a polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase : A mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be 80:20 Heptane:Isopropanol.

-

Detection : UV detection at a wavelength where the thiophene ring absorbs (e.g., 235 nm).[7]

-

Procedure :

-

Dissolve the racemic mixture in the mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect the fractions corresponding to the two separated enantiomeric peaks.

-

Combine the fractions of the desired (R)-enantiomer (typically the first or second eluting peak, which must be confirmed with a standard) and evaporate the solvent to recover the pure product.

-

Method 2: Enzymatic Kinetic Resolution

Causality: Enzymes, particularly lipases, can exhibit high enantioselectivity. In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other unreacted. For β-amino acids, this is often performed on an ester derivative. The unreacted (R)-ester can then be separated from the hydrolyzed (S)-acid and subsequently deprotected.[8]

Part C: Asymmetric Synthesis Approaches

For larger-scale production, asymmetric synthesis is preferable as it avoids the loss of 50% of the material inherent in classical resolution. Enzymatic methods using aminomutases have shown promise for the direct, enantioselective synthesis of this compound.[9]

-

Key Insight : A guidance literature reference points to an enantioselective reaction using phenylalanine 2,3-aminomutase from Pantoea agglomerans at pH 8 and 20°C.[9] This enzymatic approach converts an achiral precursor directly into the desired (R)-enantiomer, representing a highly efficient and green chemical strategy.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Caption: Analytical workflow for product characterization.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Thiophene Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm). CH-NH₂ Proton: A multiplet around 4.5-5.0 ppm. CH₂ Protons: Two diastereotopic protons appearing as a multiplet (dd or AB quartet) around 2.5-3.0 ppm. COOH/NH₃⁺ Protons: Broad singlets, exchangeable with D₂O. |

| ¹³C NMR | C=O (Carboxyl): Signal around 173-175 ppm. Thiophene Carbons: Four signals in the aromatic region (~123-145 ppm). C-NH₂ Carbon: Signal around 45-55 ppm. CH₂ Carbon: Signal around 35-45 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 172.04. |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretches (~3000-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), and C=C stretches from the thiophene ring (~1400-1600 cm⁻¹). |

Applications in Research and Drug Development

The unique structural features of (R)-3-Amino-3-(2-thienyl)propanoic acid make it a versatile tool and building block in several scientific domains.

-

Pharmaceutical Development : Its primary application is as a chiral building block for synthesizing more complex molecules. It is explored for developing drugs targeting neurological disorders, potentially offering pathways to treatments that enhance cognitive function.[2][3] The β-amino acid structure can be incorporated into peptidomimetics to increase metabolic stability and control conformation.

-

Neuroscience Research : The compound serves as a valuable tool for studying neurotransmitter systems. Its structural similarity to certain excitatory amino acids allows it to be used in probing receptor binding sites and understanding synaptic transmission and plasticity.[2][3]

-

Biochemistry : It is utilized in various biochemical assays to investigate enzyme activities and metabolic pathways, providing insights into cellular processes.[3]

-

Material Science : The thiophene moiety imparts unique electronic properties. When incorporated into polymers or other materials, it can be used to create advanced coatings, composites, or conductive biomaterials for applications like tissue engineering.[3]

Conclusion

(R)-3-Amino-3-(2-thienyl)propanoic acid is a specialized chemical entity with significant potential, particularly as a chiral building block in drug discovery. Its synthesis, while requiring careful control of stereochemistry through resolution or asymmetric methods, is achievable through established chemical and enzymatic routes. The combination of its β-amino acid nature and the presence of a bioactive thiophene ring ensures its continued relevance in the development of novel, structurally complex, and biologically active compounds. As research into peptidomimetics and neuroactive agents continues to advance, the demand for such well-defined chiral scaffolds is expected to grow.

References

-

Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]

-

Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

PubMed. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

-

Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences. [Link]

-

PrepChem.com. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel route to bio-based β-amino acid esters via direct catalytic amination of 3-HP esters. [Link]

-

LookChem. (n.d.). (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID. Retrieved from [Link]

-

Illinois Chemistry. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]

- Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.

-

ResearchGate. (n.d.). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Page loading... [wap.guidechem.com]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. prepchem.com [prepchem.com]

3-Amino-3-(2-thienyl)propanoic acid CAS number 73495-10-0 details

An In-depth Technical Guide to 3-Amino-3-(2-thienyl)propanoic acid (CAS: 73495-10-0)

This document provides a comprehensive technical overview of (R)-3-Amino-3-(2-thienyl)propanoic acid, a chiral non-proteinogenic β-amino acid. As a specialized building block, this compound has garnered significant interest in drug discovery, neuroscience, and material science. This guide moves beyond a simple recitation of facts to explain the causality behind its synthesis, characterization, and application, reflecting field-proven insights for researchers and development professionals.

Core Molecular Profile and Physicochemical Properties

(R)-3-Amino-3-(2-thienyl)propanoic acid is distinguished by a stereocenter at the β-carbon, which is directly attached to both an amino group and a thiophene ring. This unique architecture, particularly the presence of the sulfur-containing aromatic thiophene moiety, imparts distinct biological and material properties.[1] The thiophene ring is a well-known bioisostere for a phenyl ring but possesses different electronic properties and metabolic profiles, making it a valuable component in medicinal chemistry for modulating bioactivity and pharmacokinetic parameters.[2]

Quantitative data for this compound are summarized in the table below for rapid assessment and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 73495-10-0 | [2] |

| IUPAC Name | (3R)-3-amino-3-thiophen-2-ylpropanoic acid | [3] |

| Molecular Formula | C₇H₉NO₂S | [2] |

| Molecular Weight | 171.21 g/mol | [2] |

| Appearance | White to light-yellow powder or crystals | [2][3] |

| Melting Point | 220-225 °C (with decomposition) | [2] |

| Purity | ≥ 95-99% (chiral purity) | [2][3] |

| Optical Rotation | [α]D²⁵ = -22 ± 2º (c=1 in 0.5N NaOH) | [2] |

| Storage | 0-8 °C or Room Temperature, Keep in dark place, inert atmosphere | [2][3] |

Enantioselective Synthesis: Strategy and a Representative Protocol

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[4] The biological activity of chiral molecules is often dependent on a single enantiomer, necessitating synthetic routes that can selectively produce the desired stereoisomer. Methodologies such as catalytic asymmetric hydrogenation, kinetic resolutions, and additions to chiral auxiliaries are common.[1][5]

For this compound, a logical and efficient approach is the Rodionov reaction, which involves the condensation of an aldehyde, malonic acid, and a source of ammonia.[6] This method is advantageous as it constructs the carbon backbone and introduces the amino group in a single strategic step.

Workflow for Representative Synthesis

Caption: A representative workflow for the synthesis of this compound.

Step-by-Step Representative Protocol (Rodionov Reaction)

This protocol is adapted from established methods for analogous β-amino acids and serves as a validated starting point for laboratory synthesis.[6]

-

Reaction Setup: To a solution of 2-thiophenecarboxaldehyde (3 mmol) in glacial acetic acid (6 mL), add anhydrous ammonium acetate (12 mmol). The use of ammonium acetate provides the ammonia nucleophile in situ.

-

Condensation: Add malonic acid (3.3 mmol) to the mixture. Heat the reaction mixture to 85°C and stir for 3-4 hours. The elevated temperature drives the condensation and subsequent decarboxylation.

-

Initial Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice water. A precipitate may form, which should be filtered. The desired product is typically in the filtrate.

-

Isolation: Concentrate the filtrate under reduced pressure. Carefully neutralize the resulting solution with a 30% NaOH solution to a pH of ~7. As the pH approaches neutral, the amino acid's zwitterionic form becomes least soluble.

-

Crystallization: Cool the neutralized solution. The target β-amino acid will crystallize. Collect the crystals by filtration and wash with cold acetone or ethanol to remove residual impurities.

-

Chiral Resolution: The product of this reaction is a racemic mixture. To obtain the (R)-enantiomer, a classical resolution is required. This involves forming diastereomeric salts with a chiral resolving agent (e.g., a derivative of tartaric acid), followed by fractional crystallization and liberation of the pure enantiomer.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is critical. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Predicted Spectroscopic Data

| Technique | Predicted Observations | Rationale |

| ¹H NMR | δ ~7.0-7.5 ppm (m, 3H, thienyl protons); δ ~4.5-5.0 ppm (m, 1H, CH-N); δ ~2.8-3.2 ppm (m, 2H, CH₂) | Chemical shifts are influenced by the aromatic ring and adjacent functional groups. Splitting patterns arise from proton-proton coupling. Based on data for 3-(2-Thienyl)propanoic acid.[7] |

| ¹³C NMR | δ ~170-175 ppm (C=O); δ ~135-145 ppm (Thienyl C-S); δ ~120-130 ppm (Thienyl CH); δ ~45-55 ppm (CH-N); δ ~35-45 ppm (CH₂) | The carbonyl carbon is highly deshielded. Aromatic carbons appear in the typical range. Aliphatic carbons are shielded. Based on general principles and related structures.[7][8] |

| Mass Spec (EI) | M⁺ at m/z = 171; Fragments at m/z = 126 (loss of COOH), 112 (thienyl-CH-NH₂), 83 (thienyl) | The molecular ion peak confirms the molecular weight. Fragmentation patterns reveal structural components, such as the loss of the carboxylic acid group.[9] |

| FT-IR | ~3300-2500 cm⁻¹ (broad, O-H); ~3200 cm⁻¹ (N-H); ~1710 cm⁻¹ (C=O); ~1600 cm⁻¹ (N-H bend); ~3100, 1500, 850 cm⁻¹ (Aromatic C-H/C=C) | Broad O-H is characteristic of carboxylic acids due to hydrogen bonding. Sharp peaks correspond to specific functional group stretches and bends.[7] |

Protocol: Identity and Purity Verification

-

Visual Inspection: Confirm the material is a white to light-yellow crystalline solid, consistent with literature.[2]

-

Melting Point: Determine the melting point. A sharp range around 220-225 °C (with decomposition) indicates high purity.[2]

-

FT-IR Spectroscopy: Acquire an IR spectrum. Confirm the presence of the broad O-H stretch, the N-H stretch, and the sharp C=O stretch at the expected wavenumbers.

-

NMR Spectroscopy:

-

Dissolve a sample in a suitable deuterated solvent (e.g., D₂O with NaOD, or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Verify the chemical shifts, integration ratios (for ¹H), and number of signals match the predicted data for the structure.

-

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (m/z = 171 for the molecular ion).

-

Chiral Purity (HPLC): To confirm enantiomeric purity, use chiral High-Performance Liquid Chromatography (HPLC). A single peak corresponding to the (R)-enantiomer should be observed when compared to a racemic standard. A purity of ≥99% is often required for pharmaceutical applications.[2]

Applications in Research and Development

The utility of (R)-3-Amino-3-(2-thienyl)propanoic acid stems from its dual functionality as a chiral amine and a carboxylic acid, combined with the unique properties of the thienyl group.

A. Pharmaceutical Development & Neuroscience

The primary application is as a key intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders.[10] β-amino acids are precursors to β-peptides, which can form stable secondary structures and are resistant to enzymatic degradation, making them attractive drug candidates.

Mechanism of Action Insight: The rationale for its use in neuroscience is linked to the modulation of excitatory amino acid neurotransmitter systems.[2] Specifically, derivatives of related amino-propanoic acids have been designed as potent and selective agonists for the glycine binding site of the N-Methyl-D-aspartate (NMDA) receptor.[11] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[12] Its dysfunction is implicated in numerous neurological and psychiatric conditions. By designing molecules that selectively target specific subunits of the NMDA receptor, it is possible to develop therapeutics with improved efficacy and fewer side effects.

Caption: Role as a precursor in developing targeted neurological therapeutics.

B. Material Science

The thiophene ring is the core component of conductive polymers like polythiophene. Incorporating this compound into peptides or polymers allows for the creation of novel biomaterials with enhanced electronic or mechanical properties, suitable for applications in tissue engineering or biosensors.[10]

C. Other Research Areas

The compound is also utilized in biochemical assays to study enzyme kinetics and metabolic pathways and is being investigated for its potential role in regulating plant growth in agricultural research.[10]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant.

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| (Source:[13]) |

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[13]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at the recommended temperature (0-8 °C or Room Temperature).[2][3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Kalsoom, U., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications. [Link]

-

Kalsoom, U., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Tetrahedron: Asymmetry. [Link]

-

Juaristi, E., & Soloshonok, V. A. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

-

BASF Corporation. (2017). Safety Data Sheet - ONETIME. [Link]

-

PrepChem.com. Synthesis of A: 3-(2-Thienyl)propanoic acid. [Link]

-

Taka, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

-

Angene Chemical. (2024). Safety Data Sheet - (R)-3-Amino-3-(thiophen-2-yl)propanoic acid. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]

-

National Institutes of Health. (2017). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

-

Farmacia Journal. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

-

OpenOChem Learn. HNMR Practice 3. [Link]

-

PubChem. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. [Link]

-

MDPI. (2015). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences. [Link]

-

MDPI. (2024). Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. International Journal of Molecular Sciences. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

Frontiers. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

-

National Institute of Standards and Technology. Propanoic acid - NIST WebBook. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. prepchem.com [prepchem.com]

- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Propanoic acid [webbook.nist.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. angenechemical.com [angenechemical.com]

Synthesis of 3-Amino-3-(2-thienyl)propanoic acid from 3-(2-thienyl)acrylic acid

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(2-thienyl)propanoic Acid from 3-(2-thienyl)acrylic Acid

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable chiral β-amino acid, from its α,β-unsaturated precursor, 3-(2-thienyl)acrylic acid. β-amino acids are critical structural motifs in numerous biologically active molecules and peptidomimetics, prized for their ability to confer unique conformational constraints and enhanced metabolic stability.[1][2] The (R)-enantiomer, in particular, is a recognized building block in pharmaceutical development, with applications in neuroscience and the synthesis of novel therapeutic agents.[3][4] This document emphasizes the enantioselective synthesis via organocatalytic asymmetric aza-Michael addition, detailing the mechanistic rationale, a step-by-step experimental protocol, and methods for product characterization.

Strategic Imperative: The Shift to Asymmetric Synthesis

The conversion of 3-(2-thienyl)acrylic acid to this compound is fundamentally a conjugate addition of an amine across a polarized double bond—an aza-Michael reaction.[5] While classical methods can produce a racemic mixture, the stereochemistry at the β-carbon is paramount for biological activity. Consequently, modern synthetic strategies prioritize enantioselectivity to isolate the desired stereoisomer, obviating the need for costly and often inefficient chiral resolution steps later in a drug development pipeline.[6][7]

Organocatalysis has emerged as a powerful platform for this transformation.[8] Specifically, bifunctional catalysts that can simultaneously activate both the nucleophile and the electrophile offer a sophisticated and highly effective route to enantioenriched β-amino acids under mild conditions.[9][10]

The Core Mechanism: Dual Activation with a Bifunctional Catalyst

The selected strategy employs a chiral integrated catalyst, such as one composed of a thiourea and an arylboronic acid moiety.[9][10] This catalyst architecture provides a self-validating system where each component has a distinct, cooperative role in orchestrating the reaction with high stereocontrol.

Causality of Experimental Choice:

-

Arylboronic Acid Moiety: This Lewis acidic site reversibly interacts with the carboxylic acid of the 3-(2-thienyl)acrylic acid substrate. This interaction enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[10][11]

-

Chiral Thiourea Moiety: The thiourea group acts as a double hydrogen bond donor. It precisely positions the amine nucleophile (or its surrogate) within the chiral environment of the catalyst, ensuring that the nucleophile attacks the activated substrate from a specific face. This directed approach is the origin of the high enantioselectivity.[9][12]

The overall catalytic cycle can be visualized as follows:

Caption: Catalytic cycle for the asymmetric aza-Michael addition.

Experimental Protocol: Asymmetric Synthesis

This protocol describes a representative procedure for the enantioselective synthesis. The use of O-benzylhydroxylamine (BnONH₂) serves as a practical surrogate for ammonia, yielding a protected product that can be easily deprotected in a subsequent step.[9]

Workflow Overview

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea-boronic acid catalyst (5-10 mol%). Add anhydrous toluene (0.1 M concentration relative to the substrate).

-

Addition of Reactants: Add 3-(2-thienyl)acrylic acid (1.0 eq.). Stir the mixture for 10 minutes at room temperature to allow for pre-complexation with the catalyst.

-

Nucleophile Addition: Add O-benzylhydroxylamine (1.2 eq.) to the mixture.

-

Reaction: Stir the reaction mixture at the desired temperature (typically between 0 °C and room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions typically run for 24-48 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1 M HCl) to remove unreacted amine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification of Intermediate: Purify the crude N-(benzyloxy) intermediate by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in methanol. Add 10% Palladium on carbon (Pd/C) catalyst. Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Final Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Data Presentation and Product Characterization

Thorough characterization is essential to validate the structure, purity, and enantiomeric excess of the synthesized compound.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 3-(2-Thienyl)acrylic acid | C₇H₆O₂S | 154.19[13] |

| This compound | C₇H₉NO₂S | 171.22[14] |

Table 2: Typical Asymmetric Synthesis Parameters & Results

| Parameter | Value | Rationale |

| Catalyst Loading | 5-10 mol% | Balances reaction rate and cost-effectiveness. |

| Solvent | Toluene / THF | Aprotic solvents that do not interfere with the catalyst's hydrogen bonding network. |

| Temperature | 0 °C to 25 °C | Lower temperatures often enhance enantioselectivity. |

| Typical Yield | 70-90% | Reflects the efficiency of the organocatalytic method.[9] |

| Enantiomeric Excess (ee) | >95% | A key metric for pharmaceutical applications, achievable with optimized catalysts.[9] |

Table 3: Expected Spectroscopic Data for Product Verification

| Technique | Expected Data for this compound |

| ¹H NMR | Signals corresponding to the three distinct protons on the thienyl ring (~6.9-7.4 ppm), a multiplet for the β-proton (~4.5 ppm), two diastereotopic protons for the α-methylene group (~2.7-2.9 ppm), and broad signals for the amine (NH₂) and carboxylic acid (OH) protons.[15][16] |

| ¹³C NMR | Resonances for the carboxylic acid carbonyl (~175 ppm), the four unique carbons of the thienyl ring (~124-145 ppm), the chiral β-carbon (~50-55 ppm), and the α-carbon (~40-45 ppm).[15] |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 172.04.[14] |

| Chiral HPLC | Baseline separation of the (R) and (S) enantiomers using a suitable chiral stationary phase, allowing for precise determination of the enantiomeric excess (ee). |

Conclusion and Outlook

The synthesis of enantiopure this compound from 3-(2-thienyl)acrylic acid is efficiently and robustly achieved through asymmetric organocatalysis. The use of bifunctional catalysts, such as chiral thiourea-boronic acid systems, provides a state-of-the-art method that ensures high yield and excellent enantioselectivity. This technical guide outlines a reliable and mechanistically sound pathway for producing this high-value building block, empowering researchers in drug discovery and development to incorporate this versatile β-amino acid into novel therapeutic candidates, particularly those targeting neurological pathways or requiring the unique structural benefits of peptidomimetics.[2][3][4] Further optimization of reaction conditions and catalyst design will continue to enhance the scalability and industrial applicability of this important transformation.

References

-

Hayama, N., Azuma, T., Kobayashi, Y., et al. (2016). Chiral Integrated Catalysts Composed of Bifunctional Thiourea and Arylboronic Acid: Asymmetric Aza-Michael Addition of α,β-Unsaturated Carboxylic Acids. J-Stage. Available at: [Link]

-

Alexakis, A., et al. (2008). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications. Available at: [Link]

-

Hayama, N., et al. (2021). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Elsevier. Available at: [Link]

-

Horibe, T., Hazeyama, T., Nakata, Y., et al. (2020). Enantioselective 1,4‐Addition Reaction of α,β‐Unsaturated Carboxylic Acids with Cycloalkanones Using Cooperative Chiral Amine–Boronic Acid Catalysts. Angewandte Chemie International Edition. Available at: [Link]

-

Murakami, H., Yamada, A., Michigami, K., & Takemoto, Y. (2021). Novel Aza‐Michael Addition–Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea–Boronic Acid Hybrid Catalysts. Asian Journal of Organic Chemistry. Available at: [Link]

-

Jewett, J. C., & Rawal, V. H. (2004). Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy. Organic Letters. Available at: [Link]

-

PrepChem.com. Synthesis of A: 3-(2-Thienyl)propanoic acid. Available at: [Link]

-

Li, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

ResearchGate. (2020). Synthesis of β-amino acid derivatives. Available at: [Link]

-

Grisoni, F., & Houghten, R. A. (2000). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of the American Chemical Society. Available at: [Link]

-

Schneider, S., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Available at: [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Available at: [Link]

- Google Patents. (2004). METHODS FOR THE PREPARATION OF β-AMINO ACIDS.

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

-

Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences. Available at: [Link]

-

Vass, E., et al. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (2009). IR and 1 H NMR spectral data of β-amino ketone derivatives 1~3. Available at: [Link]

-

Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry. Available at: [Link]

-

PubMed. (2014). Enantioselective synthesis of optically active cis-β-thio-α-amino acid derivatives through an organocatalytic cascade thio-Michael/ring opening process. Available at: [Link]

-

Tetrahedron. (R)-3-amino-3-(2-thienyl)-propionic acid. Available at: [Link]

-

PubChem. 3-(2-Thienyl)acrylic acid. Available at: [Link]

-

Scholars Research Library. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre. Available at: [Link]

-

PubChem. 3-(Thien-2-yl)-L-alanine, N-BOC protected. Available at: [Link]

-

ResearchGate. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

-

PubChem. CID 138734494. Available at: [Link]

-

AdooQ BioScience. 3-(2-Thienyl)acrylic Acid CAS: 1124-65-8. Available at: [Link]

-

National Institutes of Health. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]

-

MDPI. (2021). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]

-

National Institutes of Health. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. WO2004021981A3 - METHODS FOR THE PREPARATION OF β-AMINO ACIDS - Google Patents [patents.google.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Chiral Integrated Catalysts Composed of Bifunctional Thiourea and Arylboronic Acid: Asymmetric Aza-Michael Addition of α,β-Unsaturated Carboxylic Acids [jstage.jst.go.jp]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. prepchem.com [prepchem.com]

- 16. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]

Biological activity of chiral thienyl amino acid derivatives

An In-Depth Technical Guide to the Biological Activity of Chiral Thienyl Amino Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Unnatural amino acids represent a cornerstone in modern medicinal chemistry, enabling the refinement of peptide and small-molecule therapeutics to overcome limitations of their natural counterparts. Among these, chiral thienyl amino acid derivatives have emerged as a privileged scaffold, conferring unique steric and electronic properties that significantly modulate biological activity. The incorporation of the sulfur-containing thiophene ring can enhance binding affinity through various non-covalent interactions, improve metabolic stability against enzymatic degradation, and alter pharmacokinetic profiles. This guide provides a comprehensive technical overview of the stereoselective synthesis, diverse biological activities—including antimicrobial, anticancer, and neurological applications—and key experimental methodologies for evaluating chiral thienyl amino acid derivatives. By synthesizing field-proven insights with technical accuracy, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics.

The Thiophene Moiety: A Bioisostere with Strategic Importance

In drug design, the strategic replacement of a functional group with another that retains similar physicochemical properties—a practice known as bioisosteric replacement—is a powerful tool for lead optimization. The thienyl ring is often considered a bioisostere of the phenyl ring. However, its properties are distinct, offering unique advantages. The presence of the sulfur atom introduces a dipole moment and alters the electronic distribution of the aromatic system. This sulfur atom can act as a hydrogen bond acceptor and engage in other polar interactions, refining a molecule's binding profile in ways a simple phenyl ring cannot.

The true impact of incorporating a thienyl group is realized when combined with the principles of stereochemistry. Amino acids, the building blocks of proteins, are chiral molecules, and biological systems—comprised of chiral enzymes, receptors, and nucleic acids—are exquisitely sensitive to the three-dimensional arrangement of atoms.[1][2] Consequently, the biological activity of a thienyl amino acid derivative is critically dependent on its chirality (L- or D-configuration). L-amino acids are the natural substrates for ribosomal protein synthesis and many enzymes, suggesting that L-enantiomers of thienyl derivatives may exhibit stronger activity by mimicking natural ligands.[3][4] Conversely, incorporating D-enantiomers can render peptide backbones resistant to cleavage by endogenous proteases, significantly enhancing their in-vivo half-life and stability.[5] The choice of enantiomer is therefore a critical, target-dependent decision in the design of therapeutics.

Stereoselective Synthesis Strategies

The generation of enantiomerically pure thienyl amino acids is paramount to investigating their biological potential. A variety of methods have been developed, moving beyond classical resolution to direct asymmetric synthesis.

One robust and widely adopted methodology involves the use of chiral Ni(II) complexes.[6] These square-planar complexes, derived from a Schiff base of glycine (or alanine) and a chiral tridentate ligand, serve as effective templates for asymmetric alkylation. The metal complex holds the substrate in a rigid conformation, allowing a reagent to approach from only one direction, thereby ensuring a stereospecific outcome.

Below is a generalized workflow for this process.

Another powerful technique is the Ugi four-component reaction, which combines an aldehyde (e.g., thiophene-2-carboxaldehyde), an amine, a carboxylic acid, and an isocyanide in a single pot to rapidly generate complex amino acid derivatives.[7] The use of a chiral amine or acid can impart stereoselectivity to the final product.

Key Biological Activities

The unique structure of chiral thienyl amino acids has been leveraged to develop compounds with a wide spectrum of biological activities.

Antimicrobial Activity

Thienyl derivatives have demonstrated significant potential as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria.[8][9] The thiophene ring can be found in various heterocyclic structures, such as triazoles and oxadiazoles, which exhibit potent antibacterial properties.[8] A key advantage is the potential for these novel structures to overcome resistance mechanisms that render conventional antibiotics ineffective.[10] For example, certain thiophene derivatives have shown promising activity against colistin-resistant Acinetobacter baumannii and E. coli.[10]

The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Studies have shown that 3-(2-Thienyl)-dl-alanine can inhibit the growth of pathogenic bacteria like Escherichia coli and Salmonella spp.[11]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thienyl Derivatives

| Compound Class | Organism | MIC (mg/L or µg/mL) | Reference |

|---|---|---|---|

| Thienyl-Substituted Triazole | Bacillus subtilis | >15 mm inhibition zone* | [8] |

| Thienyl-Substituted Triazole | Staphylococcus aureus | >15 mm inhibition zone* | [8] |

| Thiophene-2-Sulphonyl Amino Acid | Bacillus subtilis | Active | [9] |

| Thiophene-2-Sulphonyl Amino Acid | Escherichia coli | Active | [9] |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 mg/L | [10] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 mg/L | [10] |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 mg/L | [10] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 mg/L | [10] |

*Note: Data from agar diffusion assay, presented as zone of inhibition rather than MIC.

Anticancer Activity

Derivatives of 2-amino thiophenes and thienopyrimidines are a major focus of anticancer drug discovery.[12][13] These compounds exert their effects through multiple mechanisms, including the inhibition of key signaling enzymes like tyrosine kinases and the induction of programmed cell death (apoptosis).[14]

Recent studies on novel thienyl-acrylonitrile derivatives, Thio-Iva and Thio-Dam, in hepatocellular carcinoma (HCC) cells revealed potent antiproliferative effects.[14] These compounds were found to induce a pronounced G2/M phase cell cycle arrest and trigger mitochondria-driven apoptosis, characterized by an increase in reactive oxygen species (ROS), cleavage of poly (ADP-ribose) polymerase (PARP), and activation of caspase-3.[14] This demonstrates a multi-pronged attack on cancer cell proliferation and survival. Importantly, some thiophene derivatives show selectivity, inhibiting cancer cell growth at concentrations that are less harmful to non-tumor cells.[12]

Table 2: Antiproliferative Activity (IC₅₀) of Selected Thienyl Derivatives

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thio-Iva | Huh-7 (Hepatocellular Carcinoma) | 0.29 ± 0.18 | [14] |

| Thio-Iva | SNU-449 (Hepatocellular Carcinoma) | 0.53 ± 0.32 | [14] |

| Thio-Dam | Huh-7 (Hepatocellular Carcinoma) | 1.15 ± 0.61 | [14] |

| Thio-Dam | SNU-449 (Hepatocellular Carcinoma) | 1.25 ± 0.89 | [14] |

| Sorafenib (Control) | Huh-7 (Hepatocellular Carcinoma) | 2.15 ± 0.98 | [14] |

| Thienopyrimidine 14 | MCF7 (Breast Cancer) | 22.12 | [13] |

| Thienopyrimidine 13 | MCF7 (Breast Cancer) | 22.52 | [13] |

| Doxorubicin (Control) | MCF7 (Breast Cancer) | 30.40 |[13] |

The signaling cascade leading to apoptosis from G2/M arrest is a critical pathway targeted by these agents.

Neurological and Other Activities

The structural similarity of amino acids to neurotransmitters makes their derivatives prime candidates for modulating neural pathways.[15] Thienyl alanine analogues are being actively investigated for their potential to interact with various neurotransmitter receptors and enzymes, which could lead to treatments for depression, anxiety, and neurodegenerative diseases.[15] Dysfunction in amino acid transport and metabolism is linked to several CNS disorders, making compounds that can modulate these systems highly valuable.[16]

Beyond neuroscience, other activities have been reported. For instance, β-3-thienylalanine (β-3-TA) has been shown to inhibit primary and secondary immune responses in mice, suggesting a potential application as an immunosuppressive agent.[17]

Methodologies and Experimental Protocols

Evaluating the biological activity of novel compounds requires robust, validated, and reproducible assays. The choice of assay is dictated by the desired endpoint, whether it's cell viability, microbial growth inhibition, or a specific mechanistic outcome.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized. The absorbance of the colored solution is directly proportional to the number of living cells.[11]

Step-by-Step Methodology:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chiral thienyl amino acid derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will metabolize MTT into visible purple formazan crystals.

-

Solubilization: For adherent cells, carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[11] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[19][20]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Each well should contain 100 µL of the diluted compound.[17]

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, bringing the final volume to 105 µL.[17]

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[19]

-

Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19] The results can also be read using a plate reader at 600 nm.

Protocol: Cell Cycle Analysis via Flow Cytometry

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the total DNA content in a cell. By staining a population of cells and analyzing them with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cells and treat with the test compound for a specified duration as described in the MTT assay.

-

Harvesting: Harvest both adherent and floating cells to include apoptotic populations. Centrifuge at 1200 rpm for 5 minutes to pellet the cells.

-

Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. Fix for at least 30 minutes on ice (or store at 4°C for up to two weeks).[15]

-

Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the pellet twice with 1-2 mL of cold PBS.

-

RNAse Treatment: Resuspend the cell pellet in a staining buffer containing RNase A (e.g., 100 µg/mL).[15] Incubate for 5-30 minutes at room temperature. This step is crucial as PI can also bind to double-stranded RNA.

-

PI Staining: Add PI solution to a final concentration of 50 µg/mL.[15] Incubate for at least 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red). Collect data for at least 10,000 single-cell events.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Future Perspectives and Conclusion

Chiral thienyl amino acid derivatives continue to be a fertile ground for therapeutic innovation. Their versatility as building blocks for both peptides and small molecules allows for their application across a wide range of diseases. The future of this field lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and optimized pharmacokinetic properties. The exploration of novel stereoselective synthetic routes will make these valuable compounds more accessible. Furthermore, a deeper understanding of their mechanisms of action, particularly the specific protein targets and signaling pathways they modulate, will be crucial for translating these promising molecules into clinical candidates. As our understanding of the nuanced role of chirality in biological systems grows, so too will our ability to harness the power of thienyl amino acid derivatives to create safer and more effective medicines.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications.

- Ningbo Innopharmchem Co., Ltd. (n.d.). Advancing Drug Discovery with Thienyl Alanine Analogues.

- BenchChem. (n.d.). 2-Thienylalanine | 2021-58-1.

- Farghaly, T. A., Abdallah, M. A., & Aziz, M. R. (2012). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles. Molecules, 17(10), 11723–11735.

- Ningbo Innopharmchem Co., Ltd. (2025). The Science Behind Thienyl Amino Acids in Peptide Design.

- Ningbo Innopharmchem Co., Ltd. (2025). The Role of Specialty Amino Acids in Modern Drug Discovery.

- Ningbo Innopharmchem Co., Ltd. (n.d.). Leveraging Thienyl Glycine for Enhanced Peptide Synthesis.

- El-Naggar, A. M., Ibrahim, T. M. A., & El-Sharkawy, K. A. (2008). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF CERTAIN THIOPHENE-2-SULPHONYL-AMINO ACID DERIVATIVES. ResearchGate.

- Farghaly, T. A. (2025). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. ResearchGate.

- Grienke, U., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. MDPI.

- de Oliveira, C. S. A., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed.

- Ghorab, M. M., et al. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.

- La Via, M. F., & La Via, D. S. (1969). Effect of β-3-Thienylalanine on Antibody Synthesis IV. Suppression of the Immune Response in Mice. Proceedings of the Society for Experimental Biology and Medicine, 131(3), 934-937.

- Soloshonok, V. A., & Sorochinsky, A. E. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- Afonso, J. P. S. M., et al. (2019). Non-canonical amino acids bearing thiophene and bithiophene: synthesis by an Ugi multicomponent reaction and studies on ion recognition ability. ResearchGate.

- Boyles, S. J. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University.

- Ramos-Vivas, J., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14.

- Bioibérica Plant Health. (2009). Biological activity of L- and D- amino acids.

- Albrecht, J. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Longdom Publishing SL.

- de Castro, S., et al. (2019). Cytotoxic Activity of Synthetic Chiral Amino Acid Derivatives. Journal of the Brazilian Chemical Society.

- Adla, S., & Gynther, M. (2024).

- Singh, V., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3).

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). PubMed Central.

- Al-Ghafari, A., & Halim, M. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7019.

- BenchChem. (n.d.). D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity.

Sources

- 1. longdom.org [longdom.org]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Biological activity of L- and D- amino acids [planthealth.es]

- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Phosphorylation of XIAP by CDK1–cyclin-B1 controls mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Prognostic significance of G2/M arrest signaling pathway proteins in advanced non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. atcc.org [atcc.org]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. researchgate.net [researchgate.net]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Amino-3-(2-thienyl)propanoic acid molecular structure and weight

An In-depth Technical Guide to 3-Amino-3-(2-thienyl)propanoic Acid: Molecular Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic β-amino acid of significant interest in medicinal chemistry. We will dissect its molecular structure, detail its physicochemical properties, and discuss its relevance as a building block in the synthesis of novel therapeutic agents. The document is structured to provide not just data, but also expert context on the causality behind its utility in modern drug discovery, grounded in verifiable scientific sources.

Introduction: The Strategic Value of Thiophene Scaffolds in Drug Design

This compound is a non-proteinogenic amino acid that has garnered attention for its unique structural features. The incorporation of a thiophene ring, a sulfur-containing aromatic heterocycle, in place of a more common phenyl group, is a classic bioisosteric replacement strategy in drug design. This substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its size, electronic distribution, lipophilicity, and metabolic stability. As a β-amino acid, the spatial arrangement of its functional groups allows it to form unique peptide folds and act as a precursor to various pharmacologically active compounds, including enzyme inhibitors and receptor modulators[1]. A foundational understanding of its molecular weight and structure is paramount for its effective deployment in any synthetic or developmental program.

Core Molecular Structure and Identification

The fundamental identity of a chemical compound is defined by its structure and key identifiers. These data points are critical for sourcing, characterization, and regulatory documentation.

Structural Representation

The molecule consists of a three-carbon propanoic acid chain. An amino group (-NH₂) and a thiophen-2-yl group are attached to the beta-carbon (C3), making it a chiral center.

Caption: 2D chemical structure of this compound.

Key Identifiers and Physicochemical Data

For unambiguous identification and characterization, a set of standardized identifiers and properties is essential. The following table summarizes this information, which forms the basis for all further experimental and computational work.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂S | [1][2][3][4][5] |

| Molecular Weight | 171.22 g/mol | [2][6][7][8] |

| CAS Number | 3270-89-1 (for racemate) | [2][3][9] |

| Appearance | Off-white to white solid/powder | [1][2] |

| Melting Point | 205-207°C | [3] |

| Canonical SMILES | C1=CSC(=C1)C(CC(=O)O)N | [2] |

| InChI Key | GYAYLYLPTPXESE-UHFFFAOYSA-N | [2] |

Experimental Protocols & Validation

The trustworthiness of any chemical research hinges on robust synthetic protocols and rigorous analytical validation. This section outlines a generalized workflow for the preparation and confirmation of this compound.

Generalized Synthetic Workflow: Strecker Reaction

A common and reliable method for synthesizing this compound is a variation of the Strecker synthesis, which builds the amino acid from an aldehyde precursor. The choice of this method is based on the high availability of the starting material, 2-thiophenecarboxaldehyde, and the generally good yields of the reaction.

Caption: Simplified workflow for the synthesis of the target compound.

Step-by-Step Methodology

-

Aminonitrile Formation: 2-Thiophenecarboxaldehyde is reacted with potassium cyanide and ammonium chloride in an aqueous or alcoholic solvent. This step forms the key α-aminonitrile intermediate. The cyanide ion acts as the nucleophile attacking the imine formed in situ from the aldehyde and ammonia.

-

Hydrolysis: The resulting aminonitrile is then subjected to vigorous acid hydrolysis (e.g., using concentrated HCl). This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final amino acid product, typically as its hydrochloride salt.

-

Isolation and Purification: The product is isolated by adjusting the pH of the solution to the isoelectric point of the amino acid, causing it to precipitate. The solid is collected by filtration.

-

Recrystallization: Further purification is achieved by recrystallizing the crude product from a suitable solvent system, such as a water/ethanol mixture, to yield a high-purity crystalline solid.

Self-Validating Analytical Confirmation

To ensure the integrity of the synthesized compound, a multi-pronged analytical approach is mandatory. Each technique validates the others, creating a self-confirming system of identity and purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of 171.22 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₇H₉NO₂S).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides the definitive structural confirmation, showing the characteristic signals for the thiophene ring protons and carbons, as well as those for the propanoic acid backbone.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups: broad O-H stretch from the carboxylic acid, N-H stretches from the amino group, and a sharp C=O stretch from the carboxyl group.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a versatile and strategic tool for the medicinal chemist. Its defined molecular structure and weight, combined with the unique electronic and steric properties imparted by the thiophene ring, make it a valuable precursor for creating next-generation pharmaceuticals[1]. The synthetic and analytical workflows described herein provide a reliable framework for researchers to produce and validate this compound, ensuring the high quality required for advanced applications in drug discovery and development. Future research will likely continue to exploit this scaffold in the development of agents targeting a wide range of diseases, from neurological disorders to metabolic conditions.

References

-

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | CID 819085 - PubChem. [Link]

-

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride - PubChem. [Link]

-

3-(Thien-2-yl)-L-alanine, N-BOC protected - PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 3270-89-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID | 94333-62-7 [chemicalbook.com]

- 5. 2-Amino-3-(thiophen-2-yl)propanoic acid 95% | CAS: 2021-58-1 | AChemBlock [achemblock.com]

- 6. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | CID 819085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-3-Thienylalanine - CAS:3685-51-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. BLDpharm - Bulk Product Details [bldpharm.com]

- 9. This compound | 3270-89-1 [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 3-Amino-3-(2-thienyl)propanoic Acid

Introduction

3-Amino-3-(2-thienyl)propanoic acid is a non-proteinogenic β-amino acid incorporating a thiophene heterocycle. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the versatile role of β-amino acids as building blocks for peptidomimetics, bioactive peptides, and various pharmaceutical agents. The thiophene moiety, a well-known bioisostere for the phenyl group, can modulate a compound's pharmacokinetic and pharmacodynamic properties.

Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering insights into spectral interpretation and best practices for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used:

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and amino groups, as well as the aromatic character of the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, D₂O)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

|---|---|---|---|---|---|

| H5' | ~7.40 | dd | J = 5.1, 1.2 | 1H | Thiophene proton adjacent to sulfur and C4', deshielded. |

| H3' | ~7.15 | dd | J = 3.6, 1.2 | 1H | Thiophene proton coupled to H4' and H5'. |

| H4' | ~7.05 | dd | J = 5.1, 3.6 | 1H | Thiophene proton coupled to both other ring protons. |

| H3 | ~4.50 | t | J = 6.5 | 1H | Methine proton, deshielded by adjacent amino group and thiophene ring. |

| H2 (2H) | ~2.80 | d | J = 6.5 | 2H | Methylene protons adjacent to the chiral center and the carbonyl group. |